
N-cyclohexyltetrahydrothiophen-3-amine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyltetrahydrothiophen-3-amine 1,1-dioxide is a chemical compound with a unique structure that includes a cyclohexyl group attached to a tetrahydrothiophene ring, which is further substituted with an amine group and a 1,1-dioxide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyltetrahydrothiophen-3-amine 1,1-dioxide typically involves the following steps:
Formation of Tetrahydrothiophene Ring: The initial step involves the formation of the tetrahydrothiophene ring through a cyclization reaction. This can be achieved by reacting a suitable diene with sulfur or a sulfur-containing reagent under controlled conditions.
Introduction of Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the tetrahydrothiophene ring.
Oxidation to 1,1-Dioxide: The oxidation of the sulfur atom in the tetrahydrothiophene ring to form the 1,1-dioxide functional group can be carried out using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-cyclohexyltetrahydrothiophen-3-amine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the amine or cyclohexyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
N-cyclohexyltetrahydrothiophen-3-amine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of N-cyclohexyltetrahydrothiophen-3-amine 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
類似化合物との比較
Similar Compounds
N-allyltetrahydrothiophen-3-amine 1,1-dioxide: This compound has an allyl group instead of a cyclohexyl group.
Tetrahydro-3-thiophenamine 1,1-dioxide: This compound lacks the cyclohexyl substitution.
Uniqueness
N-cyclohexyltetrahydrothiophen-3-amine 1,1-dioxide is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
特性
分子式 |
C10H19NO2S |
|---|---|
分子量 |
217.33 g/mol |
IUPAC名 |
N-cyclohexyl-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C10H19NO2S/c12-14(13)7-6-10(8-14)11-9-4-2-1-3-5-9/h9-11H,1-8H2 |
InChIキー |
OHSNGEHDOIRAAE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC2CCS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


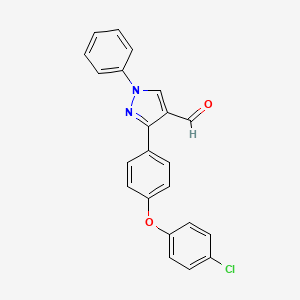
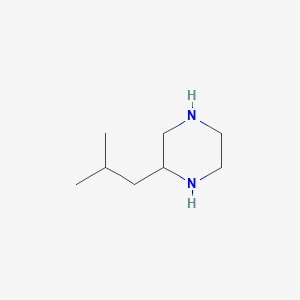
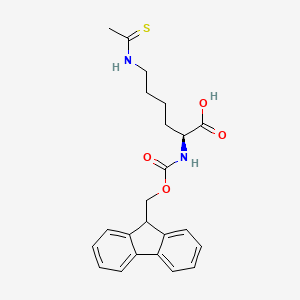

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B12048294.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12048302.png)
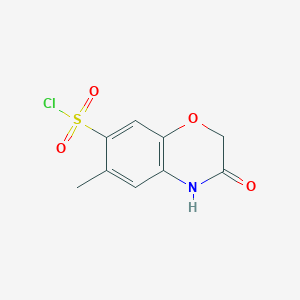
![Tert-butyl 2-[2-(bromomethyl)phenoxy]acetate](/img/structure/B12048316.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12048322.png)
![S-[1,1'-Biphenyl]-4-yl ethanethioate](/img/structure/B12048328.png)
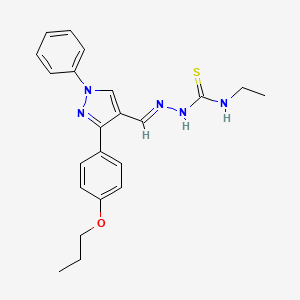
![4-chloro-N-[4-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12048364.png)

